molecular formula C21H25N3O2 B5594932 4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone

4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone

Cat. No.: B5594932
M. Wt: 351.4 g/mol
InChI Key: TVZPGKANERVIOA-UHFFFAOYSA-N
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Description

4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C21H25N3O2 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.19467705 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety, showing potent antibacterial efficacies and biofilm inhibition activities against strains such as E. coli, S. aureus, and S. mutans. These compounds were also effective against MRSA and VRE bacterial strains, showcasing their potential as therapeutic agents for resistant bacterial infections.

Central Nervous System Agents

Research by Martin et al. (1981) involved the synthesis of 4-(dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives. These compounds exhibited significant antitetrabenazine activity, suggesting potential applications as central nervous system agents, particularly as antidepressants.

Synthetic Chemistry Applications

The work of Bhat et al. (2018) presented a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety. This study exemplifies the utility of these compounds in synthetic chemistry, offering a simple and efficient method for their synthesis.

Enzymatic Studies

A study by Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, Lu AA21004, identifying the cytochrome P450 enzymes involved. This research provides insight into the enzymatic processes affecting compounds with piperazine structures, relevant for drug development and pharmacokinetics studies.

Mechanism of Action

This is typically used in the context of bioactive compounds and describes how the compound interacts with biological systems .

Safety and Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

Properties

IUPAC Name

4-[3-(dimethylamino)benzoyl]-5-methyl-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-15-8-10-18(11-9-15)24-13-16(2)23(14-20(24)25)21(26)17-6-5-7-19(12-17)22(3)4/h5-12,16H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZPGKANERVIOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=CC(=CC=C2)N(C)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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